molecular formula C3H3BF3K B6250306 potassium trifluoro(prop-1-yn-1-yl)boranuide CAS No. 1500106-31-9

potassium trifluoro(prop-1-yn-1-yl)boranuide

Cat. No.: B6250306
CAS No.: 1500106-31-9
M. Wt: 145.96 g/mol
InChI Key: FOAAFUWOUIXREQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(prop-1-yn-1-yl)boranuide is a chemical compound with the molecular formula C3H3BF3K. It is a trifluoroborate salt that contains a propynyl group attached to the boron atom. This compound is known for its unique reactivity and is used in various chemical synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(prop-1-yn-1-yl)boranuide can be synthesized through the reaction of propargylic alcohols with boron trifluoride etherate, followed by the addition of potassium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is cooled to -78°C to facilitate the formation of the trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and inert atmosphere, to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(prop-1-yn-1-yl)boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used to oxidize the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted boron compounds can be formed.

    Coupling Products: The major products of coupling reactions are biaryl compounds or other carbon-carbon bonded structures.

    Oxidation Products: Oxidation can lead to the formation of boronic acids or borate esters.

Scientific Research Applications

Potassium trifluoro(prop-1-yn-1-yl)boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents due to its unique reactivity.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(prop-1-yn-1-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom forms a complex with the catalyst, facilitating the transfer of the propynyl group to the target molecule. The trifluoroborate group enhances the reactivity and stability of the compound, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(prop-1-en-2-yl)boranuide
  • Potassium trifluoro(hex-1-yn-1-yl)boranuide
  • Potassium trifluoro(3-hydroxy-3-(4-(trifluoromethyl)phenyl)prop-1-ynyl)borate

Uniqueness

Potassium trifluoro(prop-1-yn-1-yl)boranuide is unique due to its propynyl group, which provides distinct reactivity compared to other trifluoroborate salts. The presence of the triple bond in the propynyl group allows for additional synthetic transformations, making it a versatile reagent in organic synthesis .

Biological Activity

Potassium trifluoro(prop-1-yn-1-yl)boranuide is a specialized organoboron compound characterized by its unique trifluoroborate structure, which significantly influences its reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.

Molecular Formula and Weight : The compound has a molecular formula of C3H5BF3KC_3H_5BF_3K and a molecular weight of approximately 145.96 g/mol .

Synthesis : The synthesis of this compound typically involves efficient methods that yield high quantities of the desired product. The unique alkyne functionality allows for specific applications in alkynylation reactions, enhancing its utility in synthetic organic chemistry .

Biological Activity

The biological activity of this compound is primarily explored through its interactions in various chemical reactions, particularly in coupling reactions. Its trifluoroborate moiety enhances reactivity with electrophiles and nucleophiles, making it a versatile reagent in organic synthesis .

Potential Biological Applications

Research indicates that organoboron compounds like this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Certain organoboron compounds have shown potential in inhibiting tumor cell growth, making them candidates for cancer treatment .
  • Antiviral and Antimicrobial Properties : Studies suggest that derivatives of organoboron compounds can possess antiviral and antimicrobial activities, although specific research on this compound is limited .
  • Anti-inflammatory Effects : Some organoboron compounds are known to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related organoboron compounds:

Compound NameMolecular FormulaKey Features
Potassium TrifluoropropenylborateC3H5BF3KC_3H_5BF_3KUsed in similar coupling reactions
Potassium TrifluorophenylborateC6H6BF3KC_6H_6BF_3KKnown for high stability and reactivity
Potassium Trifluoro(2-propenyl)borateC3H5BF3KC_3H_5BF_3KExhibits unique reactivity patterns

The distinct alkyne functionality in this compound sets it apart from other similar compounds, allowing for specific applications in alkynylation reactions that are not possible with other boron derivatives. Its trifluoroborate structure also enhances solubility and reactivity, making it a preferred choice for certain synthetic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for potassium trifluoro(prop-1-yn-1-yl)boranuide?

  • Methodological Answer : The synthesis involves reacting a terminal alkyne (e.g., propyne) with a Grignard reagent (e.g., propynylmagnesium bromide) in tetrahydrofuran (THF) under inert atmosphere. Boron trifluoride etherate (B(OMe)₃) is added at low temperatures (-78°C), followed by quenching with potassium hydrogen fluoride (KHF₂) to precipitate the product. Purification includes co-evaporation with acetone, filtration, and washing with diethyl ether to yield a white solid . Table 1 : Key Reaction Conditions

Reagent/ConditionDetails
Starting MaterialPropyne (terminal alkyne)
SolventTHF
Temperature-78°C (initial), -20°C (post-addition)
Boron SourceB(OMe)₃
Quenching AgentKHF₂ (saturated aqueous solution)
Yield78–87% (typical range)

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the alkyne proton (δ ~1.6–2.0 ppm) and carbon (δ ~4.0 ppm) are observed. Aromatic protons (if present) appear in the δ 6.7–7.3 ppm range .
  • ¹⁹F NMR : A characteristic triplet (δ -134 to -131 ppm) confirms trifluoroborate formation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Coordination geometry around potassium ions and boron-fluorine bond lengths are analyzed to validate the structure .

Q. What are the key considerations for purification and storage?

  • Methodological Answer : Post-synthesis, the compound is purified via solvent evaporation (acetone) and precipitation with diethyl ether. Insoluble impurities are removed by filtration. Storage requires anhydrous conditions (desiccator, inert atmosphere) to prevent hydrolysis. Avoid exposure to moisture or strong oxidizing agents .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this reagent?

  • Methodological Answer :

  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in THF/H₂O mixtures are optimal. Microwave-assisted conditions (80–100°C, 1–2 hours) enhance reaction efficiency .
  • Substrate Scope : Electron-deficient aryl halides show higher reactivity. Steric hindrance in alkyne moieties may reduce yields .
    Table 2 : Reaction Optimization Parameters
ParameterOptimal Range
Catalyst2–5 mol% Pd(PPh₃)₄
BaseK₂CO₃ (2 equiv)
SolventTHF:H₂O (3:1 v/v)
Temperature80–100°C

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers or conformational changes in alkyne substituents.
  • Crystallographic Validation : If NMR data conflicts with expected structures (e.g., unexpected splitting in ¹⁹F signals), single-crystal X-ray diffraction provides definitive structural proof .
  • DFT Calculations : Compare experimental ¹¹B NMR shifts with computed values (Gaussian09, B3LYP/6-31G* level) to identify discrepancies .

Q. What are the challenges in X-ray crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystal Quality : Slow evaporation from acetone/ether mixtures produces diffraction-quality crystals. Hydration or solvent inclusion can distort lattice parameters .
  • Refinement Challenges : SHELXL refinement requires careful handling of anisotropic displacement parameters for fluorine atoms. Twinning or disorder in potassium ion coordination may necessitate using the TWIN/BASF commands .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for light atoms (boron, fluorine) .

Q. Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (78–87%) arise from trace moisture in THF or incomplete Grignard reagent formation. Strict anhydrous conditions and reagent titration mitigate this .
  • ¹⁹F NMR Splitting : Apparent splitting in trifluoroborate signals may indicate partial hydrolysis. Confirm purity via elemental analysis or mass spectrometry .

Properties

CAS No.

1500106-31-9

Molecular Formula

C3H3BF3K

Molecular Weight

145.96 g/mol

IUPAC Name

potassium;trifluoro(prop-1-ynyl)boranuide

InChI

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h1H3;/q-1;+1

InChI Key

FOAAFUWOUIXREQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

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